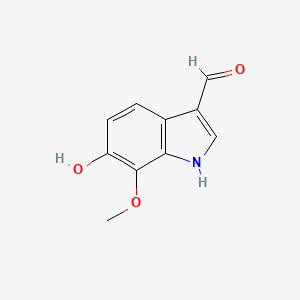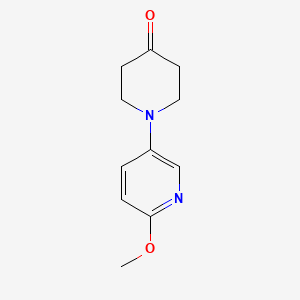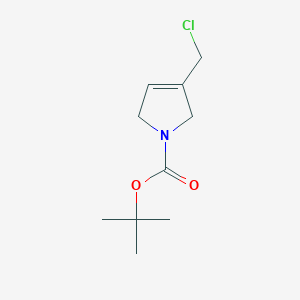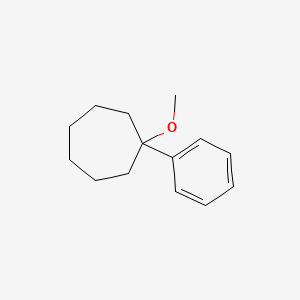
Galactose grease
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galactose Grease: These compounds are composed of a mono- or disaccharide moiety linked to one hydroxyl group of a fatty alcohol or a phosphorylated alcohol, a hydroxy fatty acid, or to one carboxyl group of a fatty acid (ester linkage) or to an amino alcohol . This compound is a small molecule with a chemical formula of C₁₆H₃₀O₈ and a molecular weight of 350.4046 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Galactose Grease can be synthesized through the hydrolysis of lactose. One method involves dissolving lactose in hot water containing concentrated sulfuric acid, followed by boiling and neutralizing the solution with barium carbonate. The resulting solution is filtered and concentrated, and galactose is crystallized from the syrup by adding a mixture of ethyl and methyl alcohol .
Industrial Production Methods: In industrial settings, galactose can be produced from seaweed-derived residues treated with enzymes. The enzyme-treated residue containing the sugar mixture is concentrated and precipitated to obtain galactose .
Analyse Chemischer Reaktionen
Types of Reactions: Galactose Grease undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It can also participate in substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Involves the use of water and acids like sulfuric acid.
Oxidation: Can be achieved using oxidizing agents such as potassium permanganate.
Reduction: Involves reducing agents like sodium borohydride.
Substitution: Can occur in the presence of nucleophiles or electrophiles.
Major Products Formed:
Hydrolysis: Produces glucose and galactose.
Oxidation: Results in the formation of galactonic acid.
Reduction: Leads to the production of galactitol.
Substitution: Can yield various substituted galactose derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Galactose Grease is used as a ligand in various chemical reactions and as a building block for synthesizing more complex molecules .
Biology: In biological research, galactose is used to study carbohydrate metabolism and its role in cellular processes .
Medicine: It can be used to target cells expressing galactose receptors, such as hepatocytes and specific cancer cells .
Industry: In the food industry, galactose is used to produce lactose-free products for lactose-intolerant individuals. It is also used in the production of prebiotic oligosaccharides .
Wirkmechanismus
Galactose Grease exerts its effects by interacting with specific cell receptors, such as galactose receptors on hepatocytes and macrophages. It enhances cellular uptake and improves drug delivery to target cells . In the body, galactose is metabolized to glucose, which serves as an energy source .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Galacto-Oligosaccharide (GOS): Werden als präbiotische Inhaltsstoffe in Funktionslebensmitteln und Pharmazeutika verwendet.
Lactosucrose: Wird in der Lebensmittelindustrie als kalorienarmer Süßstoff verwendet.
Lactitol: Ein Zuckeralkohol, der aus Lactose gewonnen wird und als Süßstoff verwendet wird.
Lactobionsäure: Wird in Kosmetika und Pharmazeutika wegen seiner antioxidativen Eigenschaften verwendet.
Tagatose: Ein Isomer von Galactose, das als kalorienarmer Süßstoff verwendet wird.
Einzigartigkeit: Galactose-Fett ist einzigartig aufgrund seiner spezifischen Interaktionen mit Galactose-Rezeptoren, was es zu einem wertvollen Werkzeug bei der gezielten Wirkstoffabgabe und Diagnostik macht . Seine Fähigkeit, verschiedene chemische Reaktionen zu durchlaufen, macht es auch in der synthetischen Chemie vielseitig einsetzbar.
Eigenschaften
Molekularformel |
C16H30O8 |
|---|---|
Molekulargewicht |
350.40 g/mol |
IUPAC-Name |
methyl 9-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonanoate |
InChI |
InChI=1S/C16H30O8/c1-22-12(18)8-6-4-2-3-5-7-9-23-16-15(21)14(20)13(19)11(10-17)24-16/h11,13-17,19-21H,2-10H2,1H3/t11-,13+,14+,15-,16-/m1/s1 |
InChI-Schlüssel |
ZJZBQHWSENWEMY-DZQJYWQESA-N |
Isomerische SMILES |
COC(=O)CCCCCCCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
Kanonische SMILES |
COC(=O)CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-{2-[(tert-butyl)amino]ethoxy}-3-methylbenzo[d]furan-2-carboxylate](/img/structure/B8508307.png)
![1-Ethyl-2-methyl-1H-benzo[G]indole](/img/structure/B8508331.png)

![1-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]thiourea](/img/structure/B8508355.png)

![4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8508365.png)

![2-[(Furan-2-ylmethyl)-amino]-thiazole-4-carboxylic acid](/img/structure/B8508371.png)





